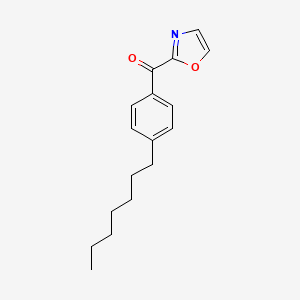

2-(4-Heptylbenzoyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Academic Disciplines

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom separated by a carbon atom. nih.gov This structural motif is a cornerstone in various scientific fields, particularly in medicinal chemistry and materials science. The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a valuable scaffold in drug design. nih.gov Oxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov In materials science, the photophysical properties of certain oxazole derivatives are harnessed in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

The synthesis of oxazole derivatives is a well-established area of organic chemistry, with numerous methods developed for their construction. These synthetic routes often involve the condensation of α-haloketones with amides (the Bredereck reaction), the Robinson-Gabriel synthesis involving the dehydration of 2-acylaminoketones, and the van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The versatility of these synthetic methods allows for the introduction of a wide range of substituents onto the oxazole core, enabling the fine-tuning of their chemical and physical properties.

Significance of Substituted Benzoyloxazoles in Organic Synthesis and Chemical Biology

Within the broader family of oxazoles, substituted benzoyloxazoles represent a class of compounds with significant research interest. The benzoyl group, a phenyl ketone, attached to the oxazole ring introduces an additional aromatic system, which can profoundly influence the molecule's biological activity and physical characteristics. The substitution pattern on the benzoyl moiety is a critical determinant of the compound's properties.

In organic synthesis, benzoyloxazoles serve as versatile intermediates. The ketone functionality can undergo a variety of chemical transformations, while the oxazole ring can be involved in cycloaddition reactions or act as a directing group in further synthetic elaborations. nih.gov The presence of both the benzoyl and oxazole moieties provides multiple sites for chemical modification, allowing for the creation of diverse molecular libraries for screening purposes.

From a chemical biology perspective, substituted benzoyloxazoles have shown promise as inhibitors of various enzymes and receptors. For instance, derivatives of 2-benzoyl-benzoxazole have been investigated as potential anticancer agents. nih.govnajah.edu The rationale behind this is that the planar aromatic systems can intercalate with DNA or bind to the active sites of enzymes that are crucial for cancer cell proliferation. Structure-activity relationship (SAR) studies on these compounds have revealed that the nature and position of substituents on the benzoyl ring can significantly impact their cytotoxic potency and selectivity. researchgate.net

Rationale for In-depth Research on 2-(4-Heptylbenzoyl)oxazole

The specific focus on this compound stems from a logical progression in the exploration of substituted benzoyloxazoles. The presence of a heptyl group, a seven-carbon alkyl chain, at the para-position of the benzoyl ring introduces a significant lipophilic character to the molecule. This increased lipophilicity can have a profound effect on the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within biological systems.

The rationale for investigating this particular compound can be broken down into several key points:

Modulation of Physicochemical Properties: The long alkyl chain is expected to increase the compound's solubility in nonpolar environments, which could enhance its interaction with lipophilic binding sites in biological targets.

Exploration of Structure-Activity Relationships: By systematically varying the length of the alkyl chain at the para-position of the benzoyl ring (e.g., from methyl to heptyl), researchers can gain valuable insights into the structure-activity relationships of this class of compounds. This allows for the optimization of biological activity by fine-tuning the lipophilicity and steric bulk of the substituent.

Potential for Novel Biological Activities: The unique combination of the benzoyloxazole scaffold with a long alkyl chain may lead to novel or enhanced biological activities that are not observed in analogs with smaller substituents. For example, the increased lipophilicity might target different cellular compartments or interact with different protein targets.

While extensive research specifically on this compound is not widely published, its chemical structure suggests it is a prime candidate for investigation within the broader search for new bioactive molecules.

Defining the Academic Research Scope for this compound

The academic research scope for this compound is multifaceted, encompassing its synthesis, characterization, and the exploration of its potential applications. A systematic investigation would likely follow these avenues:

Chemical Synthesis and Characterization: The initial step would involve the development of an efficient and scalable synthesis of this compound. This would likely involve standard oxazole synthesis methodologies, followed by thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. biointerfaceresearch.com

Physicochemical Profiling: A comprehensive study of its physicochemical properties, including solubility, lipophilicity (logP), and thermal stability, would be crucial for understanding its behavior in different environments and for designing formulation strategies if it shows therapeutic potential.

Biological Screening and Mechanistic Studies: A broad biological screening of this compound against a panel of cancer cell lines, bacterial strains, and fungal species would be a logical starting point to identify any potential therapeutic applications. Should any significant activity be observed, further mechanistic studies would be undertaken to identify its molecular target and mode of action. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogs with varying alkyl chain lengths and substitution patterns on the benzoyl and oxazole rings would be essential for establishing a clear SAR. researchgate.netesisresearch.org This would guide the design of more potent and selective derivatives.

The following table outlines the key research areas and their objectives for a comprehensive academic study of this compound.

| Research Area | Objectives |

| Synthesis & Characterization | Develop an efficient synthetic route; Confirm the molecular structure and purity using spectroscopic methods. |

| Physicochemical Profiling | Determine key properties like solubility, logP, and stability to predict its behavior and guide formulation. |

| Biological Evaluation | Screen for anticancer, antimicrobial, and other potential therapeutic activities. |

| Mechanistic Studies | Identify the molecular targets and pathways through which the compound exerts its biological effects. |

| SAR Studies | Synthesize and test analogs to understand the relationship between chemical structure and biological activity. |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXGKVRRZFNTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642096 | |

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-15-1 | |

| Record name | (4-Heptylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Heptylbenzoyl Oxazole and Analogous Oxazole Derivatives

Retrosynthetic Analysis of the 2-(4-Heptylbenzoyl)oxazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the oxazole (B20620) ring.

The most direct and convergent retrosynthetic approach for a 2,4-disubstituted oxazole like the target molecule involves the disconnection of the C2-N3 and C5-O1 bonds, which is characteristic of the Robinson-Gabriel synthesis. This leads to a key intermediate, an α-acylamino ketone. In this case, the precursor would be an α-(4-heptylbenzamido)ketone.

This intermediate can be further deconstructed. The amide bond disconnection reveals 4-heptylbenzoic acid and an α-aminoketone as the precursors. The 4-heptylbenzoic acid can be synthesized via Friedel-Crafts acylation of benzene (B151609) followed by a Clemmensen or Wolff-Kishner reduction of the resulting heptanoylbenzene, or through other standard aromatic substitution methods. The α-aminoketone can be prepared from a corresponding α-haloketone. This retrosynthetic pathway offers a clear and feasible route to the target molecule, relying on well-established chemical transformations.

Established Approaches for the Construction of the Oxazole Ring System

The formation of the oxazole ring is a critical step in the synthesis of this compound and its analogues. Several classical methods have been developed for this purpose, each with its own set of advantages and limitations.

Classical Cyclization Reactions in Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, typically from an aldehyde and tosylmethyl isocyanide (TosMIC). pharmaguideline.comwikipedia.orgorganic-chemistry.org This reaction proceeds under mild, basic conditions and is known for its high efficiency in forming 5-substituted oxazoles. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the tosyl group to yield the oxazole. wikipedia.org

While the classical Van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to access other substitution patterns. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. nih.govorganic-chemistry.org However, the direct synthesis of 2,4-disubstituted oxazoles via the Van Leusen approach is less common and not as straightforward as for other isomers. The synthesis of 2,4-disubstituted oxazoles often requires a multi-step sequence or different starting materials. nih.govijpsonline.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole | Mild conditions, good yields for 5-substituted products. nih.gov |

| Aldehyde, Aliphatic Halide | Tosylmethyl isocyanide (TosMIC) | 4,5-Disubstituted Oxazole | One-pot reaction, often in ionic liquids for green chemistry applications. organic-chemistry.org |

The Robinson-Gabriel synthesis is a cornerstone method for the preparation of oxazoles and is particularly well-suited for the synthesis of 2,4-disubstituted analogues like this compound. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone precursor. wikipedia.orgsynarchive.com The α-acylamino ketone starting material can be synthesized through various methods, including the Dakin-West reaction. wikipedia.org

The cyclodehydration step is typically promoted by a dehydrating agent. A variety of reagents have been employed for this purpose, with the choice often influencing the reaction conditions and yield. Common dehydrating agents include sulfuric acid, phosphorus pentoxide, phosphorus oxychloride, and polyphosphoric acid. pharmaguideline.com More recently, milder conditions have been developed, such as the use of triphenylphosphine (B44618) and iodine, or trifluoroacetic anhydride. wikipedia.org The reaction generally provides good yields and tolerates a wide range of functional groups on the acyl and ketone portions of the precursor, making it a versatile tool for the synthesis of diversely substituted oxazoles. wikipedia.org

| Precursor | Reagent | Product | Key Features |

| α-Acylamino ketone | Sulfuric Acid (H₂SO₄) | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole | Classical and widely used method. pharmaguideline.com |

| α-Acylamino ketone | Phosphorus Pentoxide (P₂O₅) | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole | Strong dehydrating agent. |

| α-Acylamino ketone | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole | Often used in syntheses of complex oxazoles. wikipedia.org |

| α-Acylamino ketone | Trifluoroacetic Anhydride (TFAA) | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole | Milder conditions, suitable for sensitive substrates. wikipedia.org |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The cyanohydrin itself is typically derived from another aldehyde. wikipedia.org The substituents at the 2- and 5-positions of the resulting oxazole are determined by the choice of the aldehyde and the aldehyde used to form the cyanohydrin.

The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin and HCl, which then reacts with the aldehyde. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the oxazole ring. wikipedia.org While this method is historically significant and useful for preparing 2,5-diaryloxazoles, it is not directly applicable to the synthesis of 2,4-disubstituted oxazoles like the target compound, this compound, due to its inherent regioselectivity. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Cyanohydrin | Aldehyde | 2,5-Disubstituted Oxazole | One of the earliest methods for oxazole synthesis. wikipedia.org |

| Aromatic Cyanohydrin | Aromatic Aldehyde | 2,5-Diaryloxazole | Commonly used for the synthesis of diaryloxazoles. wikipedia.org |

The Bredereck reaction offers a direct route to 2,4-disubstituted oxazoles, making it a potentially viable strategy for the synthesis of this compound. ijpsonline.com This method involves the reaction of an α-haloketone with an amide. ijpsonline.com The reaction is efficient and provides a clean and economical pathway to the desired oxazole derivatives. ijpsonline.com

The mechanism is believed to proceed through initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. An improvement on this method utilizes α-hydroxyketones as starting materials. ijpsonline.com The Bredereck reaction is a valuable tool for accessing 2,4-disubstituted oxazoles, a substitution pattern that can be challenging to obtain through other classical methods.

| Reactant 1 | Reactant 2 | Product | Key Features |

| α-Haloketone | Amide | 2,4-Disubstituted Oxazole | Direct synthesis of 2,4-disubstituted products. ijpsonline.com |

| α-Hydroxyketone | Amide | 2,4-Disubstituted Oxazole | An improved and often milder variation of the Bredereck reaction. ijpsonline.com |

Davidson Reaction Employing Ammonium (B1175870) Acetate (B1210297)

The Davidson reaction is a classical method for oxazole synthesis that involves the cyclization of α-acylamino ketones. While traditionally requiring dehydrating agents like sulfuric acid or phosphorus pentoxide, modern variations have explored milder and more functional-group-tolerant reagents. One such approach involves the use of ammonium acetate, often as part of a deep eutectic solvent (DES). A novel deep eutectic solvent composed of ammonium acetate and propionic acid has been reported for chemical synthesis. researchgate.net This medium can act as both the solvent and a catalyst, facilitating the dehydration and cyclization steps under greener conditions. researchgate.net

For the synthesis of this compound, a plausible precursor would be N-(2-(4-heptylphenyl)-2-oxoacetyl)benzamide. Heating this precursor in a system like an ammonium acetate/propionic acid DES could promote the necessary cyclodehydration to form the target oxazole.

Blümlein–Lewy Strategy for Oxazole Formation

The Blümlein–Lewy synthesis is another foundational method for forming the oxazole ring, typically involving the reaction of an α-haloketone with a primary amide. researchgate.netresearchgate.net This condensation reaction forms the C2-N3 and C5-O1 bonds of the oxazole ring in a single step. While the reaction can proceed with thermal heating, the use of a silver catalyst has been shown to be more effective. researchgate.net

To prepare this compound via this strategy, one would react 2-bromo-1-(4-heptylphenyl)ethan-1-one (B1659269) with benzamide. The reaction involves the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2,5-disubstituted oxazole.

Oxidative Cyclization and Annulation Strategies

Modern oxazole synthesis frequently employs oxidative cyclization, a powerful method that often utilizes transition metal catalysts to construct the heterocyclic ring from more accessible acyclic precursors. These methods avoid the need for pre-functionalized starting materials like α-haloketones.

Several catalytic systems have been developed for this purpose:

Copper-Catalyzed Oxidative Cyclization : Highly efficient methods using copper catalysts can synthesize polysubstituted oxazoles from starting materials like enamides or a combination of benzylamines and β-dicarbonyl compounds. organic-chemistry.orgacs.org These reactions proceed under mild conditions and are tolerant of a wide range of functional groups. acs.org For instance, a copper(II)-catalyzed oxidative cyclization of enamides achieves vinylic C-H bond functionalization at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org

Palladium-Catalyzed Oxidative Cyclization : A novel palladium-catalyzed, copper-mediated oxidative cyclization has been developed that forms trisubstituted oxazoles through a cascade C-N and C-O bond formation, using water as the oxygen source. rsc.org

Metal-Free Oxidative Cyclization : Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), can mediate the intramolecular cyclization of enamides to form functionalized oxazoles without the need for heavy metals. acs.org

Annulation reactions represent another sophisticated route. A metal-free annulation of alkynes, nitriles, and an oxygen source (like PhIO) can regioselectively assemble 2,4,5-trisubstituted oxazoles. organic-chemistry.org For a compound like this compound, an annulation strategy could hypothetically involve the reaction of 4-heptylphenylacetylene, benzonitrile, and an oxygen atom source.

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single pot by combining three or more starting materials. thieme-connect.comfrontiersin.org This approach minimizes waste and reduces the number of synthetic steps.

The van Leusen oxazole synthesis is a prominent example of a three-component reaction that combines an aldehyde, tosylmethyl isocyanide (TosMIC), and a base to produce 5-substituted oxazoles. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.gov While this specific reaction typically yields 5-substituted oxazoles, modifications and alternative MCRs can provide different substitution patterns. For instance, a one-pot reaction of aldehydes, amines, and methyl α-isocyanoacetates can yield 5-methoxyoxazoles. thieme-connect.com

Table 1: Comparison of Selected Multicomponent Reactions for Oxazole Synthesis

| Reaction Name | Components | Typical Product | Key Features |

| van Leusen Reaction | Aldehyde, TosMIC, Base | 5-Substituted Oxazoles | Widely applicable, mild conditions, forms C4-C5 and O1-C5 bonds. nih.govresearchgate.net |

| Zhu MCR | Aldehyde, Amine, Methyl α-(p-nitrophenyl)isocyanoacetate | 2,4-Disubstituted-5-methoxyoxazoles | One-pot process, mild conditions, proceeds via a nitrilium intermediate. thieme-connect.com |

| Ugi-Type Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Can lead to oxazole precursors | Highly convergent, generates molecular diversity. |

Modern Catalytic and Green Chemistry Approaches in Oxazole Synthesis

The development of sustainable and efficient synthetic methods is a primary focus of modern organic chemistry. This includes the use of catalysis to minimize waste and energy consumption and the functionalization of pre-formed heterocyclic rings to build molecular complexity late in a synthetic sequence.

Metal-Catalyzed Cross-Coupling Reactions for Oxazole Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the C-H or C-X functionalization of heterocyclic compounds, including oxazoles. These reactions allow for the precise installation of aryl, alkyl, or other groups onto the oxazole core.

The Suzuki-Miyaura coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers. academie-sciences.frnih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is noted for its mild conditions, high functional group tolerance, and the commercial availability and stability of the reagents. nih.gov

For the synthesis of aryl-substituted oxazoles, the Suzuki-Miyaura coupling is exceptionally useful. A common strategy involves coupling a halo-oxazole with an arylboronic acid. To synthesize an analogue of this compound, such as 2-aryl-5-(4-heptylphenyl)oxazole, one could start with a 5-bromo or 5-iodo-oxazole derivative and couple it with (4-heptylphenyl)boronic acid.

Research has demonstrated the regioselective functionalization of dihalo-oxazoles. researchgate.netignited.in For example, 2,4-dihalooxazoles can undergo selective Suzuki-Miyaura coupling at the 4-position, leaving the 2-position available for subsequent transformations. ignited.in The choice of palladium catalyst and ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), is critical for achieving high yields and broad substrate scope, even with challenging or sterically hindered substrates. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Oxazoles

| Oxazole Substrate | Boronic Acid | Catalyst System | Solvent / Base | Yield | Reference |

| 4-Aryl-2-chlorooxazole | Arylboronic acid | Pd(OAc)₂, SPhos | Toluene / K₃PO₄ | Good to Excellent | ignited.in |

| 2-Aryl-4-triflyloxazole | Heteroarylboronic acid | Pd(dppf)Cl₂ | Dioxane / Na₂CO₃ | Good to Excellent | ignited.in |

| Aryl Bromide | Arylboronic Acid | [Pd(OAc)₂] / Ligand 1* | 1,4-Dioxane / Cs₂CO₃ | up to 84% | academie-sciences.fracademie-sciences.fr |

*Ligand 1: diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate

Direct Arylation and Alkenylation of Oxazoles (e.g., C-2, C-5 Regioselectivity)

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. beilstein-journals.org In the context of the oxazole ring, the C-2 and C-5 positions are the most susceptible to direct functionalization, and achieving high regioselectivity is a key challenge.

Palladium-catalyzed direct arylation has been a focal point of research in this area. rsc.org The regiochemical outcome of these reactions can be finely tuned by modulating various parameters, including the solvent, the nature of the phosphine (B1218219) ligand, and the base employed. nih.govresearchgate.net For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is often preferred in nonpolar environments. nih.gov This dichotomy allows for the selective synthesis of either 2-substituted or 5-substituted oxazoles from the same starting material. nih.gov

Hoarau and colleagues have demonstrated the C-2 and C-5 regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl bromides and chlorides. beilstein-journals.org The choice of ligand and solvent was found to be critical in directing the arylation to the desired position. beilstein-journals.org Similarly, Greaney and co-workers developed complementary methods for the direct arylation of oxazole at both C-5 and C-2 positions with a wide array of aryl and heteroaryl halides and triflates, achieving excellent regioselectivity (>100:1). nih.gov Their work underscores the principle that C-5 arylation is promoted by polar solvents in conjunction with specific phosphine ligands, whereas C-2 selectivity is achieved with different phosphines in nonpolar solvents. nih.gov

The following table summarizes the influence of reaction conditions on the regioselectivity of direct arylation of oxazoles:

| Catalyst/Ligand | Solvent | Base | Predominant Regioselectivity | Reference |

| Pd(OAc)₂ / P(o-Tol)₃ | Toluene | Cs₂CO₃ | C-2 | acs.org |

| Pd(OAc)₂ / 5 or 6 | Polar (e.g., DMF) | Cs₂CO₃ | C-5 | nih.gov |

| Pd(OAc)₂ / 3 | Nonpolar (e.g., Toluene) | Cs₂CO₃ | C-2 | nih.gov |

| Pd(OAc)₂ | KOAc | - | C-5 | researchgate.net |

| *Ligand structures are as defined in the cited reference. |

Copper-Catalyzed Oxidative Cyclization Methods

Copper catalysis offers an economical and efficient avenue for the synthesis of the oxazole core through oxidative cyclization reactions. organic-chemistry.orgacs.org These methods often proceed under mild conditions and demonstrate broad substrate scope.

A notable approach involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which yields 2,5-disubstituted oxazoles. organic-chemistry.orgnih.gov This method is predicated on the vinylic C-H bond functionalization of the enamide precursor. nih.gov The reaction is thought to proceed via a single-electron transfer (SET) mechanism, where Cu(II) acts as an oxidant to trigger the cyclization. nih.govacs.org

Another powerful strategy is the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes. nih.gov This transformation constructs trisubstituted oxazoles by leveraging molecular oxygen as the terminal oxidant, representing a green and practical protocol. nih.gov Furthermore, the tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds, catalyzed by copper, provides a facile route to polysubstituted oxazoles under mild conditions. acs.org This reaction is believed to proceed through the formation of a keto-imine intermediate followed by copper-mediated cyclization and oxidation. acs.org

The table below presents examples of copper-catalyzed oxidative cyclization for the synthesis of oxazole derivatives:

| Starting Materials | Copper Catalyst | Oxidant | Product Type | Reference |

| Enamides | CuBr₂ | - | 2,5-disubstituted oxazoles | nih.gov |

| Benzylamines and 1,3-dicarbonyls | Cu(OAc)₂ | I₂ | Polysubstituted oxazoles | acs.org |

| Amines and Alkynes | Copper catalyst | O₂ | Trisubstituted oxazoles | nih.gov |

| Ketones and Amines | Copper catalyst | O₂ | 2,4,5-trisubstituted oxazoles | acs.org |

Silver-Catalyzed Reactions

Silver-catalyzed reactions have also been effectively employed in the synthesis of oxazole derivatives, valued for their efficiency and often mild reaction conditions. nih.govacs.org One such method involves a silver-mediated one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org This approach offers simplicity and the advantage of recyclable silver byproducts, minimizing waste. acs.org

More recently, silver catalysis has been utilized in the tandem condensation reaction of substituted 2-aminophenols with other reagents to yield benzoxazole (B165842) derivatives, highlighting the utility of silver in constructing the fused oxazole ring system. nih.gov Silver catalysts, such as silver acetate, have also been shown to facilitate the intramolecular cyclization of oxazole-containing substrates to form more complex heterocyclic systems. acs.orgacs.org

The following table showcases examples of silver-catalyzed reactions for oxazole synthesis:

| Starting Materials | Silver Catalyst | Reaction Type | Product Type | Reference |

| α-Bromocarbonyls and Amides | Silver hexafluoroantimonate | Cyclization | Substituted oxazoles | researchgate.net |

| Propargylamides/Allenylamides | Silver catalyst | Cyclization | Functionalized oxazoles | acs.org |

| 2-Aminophenols and Formaldehyde | Silver catalyst | Tandem Condensation | 2-(Phenylsulphinyl)benzo[d]oxazole derivatives | nih.gov |

Nickel-Catalyzed Approaches

Nickel catalysis provides a cost-effective and powerful alternative to palladium for the synthesis of oxazoles, particularly through cross-coupling reactions. nih.govfigshare.com A significant advancement in this area is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. nih.gov This method allows for the synthesis of 2-substituted oxazoles via C-S bond activation and has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govfigshare.com

Furthermore, nickel catalysts have been employed in Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.com These approaches highlight the versatility of nickel in forging carbon-carbon bonds to construct highly functionalized oxazole cores. ijpsonline.com

The table below provides examples of nickel-catalyzed synthesis of oxazole derivatives:

| Starting Materials | Nickel Catalyst | Reaction Type | Product Type | Reference |

| 2-Methylthio-oxazole and Organozinc reagents | Nickel catalyst | Cross-coupling (C-S activation) | 2-Substituted oxazoles | nih.govfigshare.com |

| Carboxylic acid, amino acid, and boronic acid | Ni catalyst | One-pot Suzuki-Miyaura coupling | 2,4,5-Trisubstituted oxazoles | ijpsonline.com |

Transition Metal-Free and Organocatalytic Strategies

The development of transition-metal-free and organocatalytic methods for oxazole synthesis is a significant stride towards more sustainable and economical chemical processes. organic-chemistry.orgrsc.org These strategies circumvent the issues of cost, toxicity, and residual metal contamination associated with many transition-metal-catalyzed reactions. rsc.org

Iodine-catalyzed tandem oxidative cyclization is a practical and simple method for synthesizing 2,5-disubstituted oxazoles from common aromatic aldehydes. organic-chemistry.org Another approach involves a t-BuOOH/I₂-mediated domino oxidative cyclization, which provides a facile, one-pot, transition-metal-free route to polysubstituted oxazoles under mild conditions. organic-chemistry.org Recently, a novel metal-free strategy was developed for the synthesis of substituted oxazoles through the C–O bond cleavage of an ester and subsequent cyclization with amines, using iodine as the sole oxidant. rsc.org

Organocatalysis, the use of small organic molecules to catalyze reactions, has also been successfully applied to oxazole synthesis. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the formation of complex oxa-bridged heterocyclic systems containing the oxazole motif. nih.gov

The table below summarizes selected transition-metal-free and organocatalytic methods for oxazole synthesis:

| Catalyst/Reagent | Starting Materials | Reaction Type | Product Type | Reference |

| I₂ | Aromatic aldehydes | Tandem oxidative cyclization | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| t-BuOOH/I₂ | Various readily available starting materials | Domino oxidative cyclization | Polysubstituted oxazoles | organic-chemistry.org |

| Iodine | Substituted 2-oxo-2-phenylethyl acetate and amines | C-O bond cleavage/cyclization | Substituted oxazoles | rsc.org |

| DABCO | Salicylhydrazones and internal alkynes | Cascade reaction | Oxa-bridged heterocycles | nih.gov |

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes to important heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govijpsonline.comacs.org The synthesis of oxazoles has greatly benefited from this technology. ijpsonline.comnih.govijpsonline.comacs.org

A one-pot microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the rapid synthesis of 5-substituted oxazoles. nih.govacs.org This method is environmentally benign, economical, and highly efficient, with reactions often completing in a matter of minutes. nih.gov For example, the synthesis of 5-phenyl oxazole was achieved in 96% yield in just 8 minutes under microwave irradiation at 65 °C. nih.govacs.org This protocol has also been successfully scaled up to the gram scale, demonstrating its practical utility. nih.govacs.org

The following table compares conventional and microwave-assisted synthesis for a selected oxazole synthesis:

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| Aryl aldehyde + TosMIC | Conventional | - | - | - | nih.govacs.org |

| Aryl aldehyde + TosMIC | Microwave | 65 | 8 min | 96 | nih.govacs.org |

| p-Substituted 2-bromoacetophenone (B140003) + Urea | Microwave | 138 | 20 min | Good | tandfonline.com |

Ultrasound-Mediated Protocols

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates.

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds analogous to oxazoles. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in excellent yields under ambient conditions using ultrasonic irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.net Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives benefits from sonication, which not only accelerates the reaction but also leads to high yields (75-89%) in shorter time frames (39-80 minutes) compared to conventional methods that can take up to 36 hours. nih.gov

A key advantage of ultrasound-mediated protocols is the potential for greener synthesis. Research on 5-substituted 1,3,4-oxadiazole-2-thiols has demonstrated an efficient and low-solvent process using ultrasound irradiation. nih.gov This method proceeds without the need for acidic or basic catalysts, offering good to excellent yields and simplifying workup and purification. nih.gov The enhanced efficiency is attributed to the uniform energy distribution and increased mass transfer provided by the ultrasound. researchgate.netnih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Analogous Heterocycles This table is generated based on data from syntheses of analogous heterocyclic compounds, as specific data for this compound is not available.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivatives | Ultrasound | 39–80 min | 75–89 | nih.gov |

| Conventional | 10–36 h | Moderate | nih.gov | |

| 2,4,5-Trisubstituted Imidazoles | Ultrasound | Short | Excellent | researchgate.net |

| Conventional (Reflux) | Longer | Lower | researchgate.net |

Ionic Liquid-Based Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and non-flammability. researchgate.net These properties make them attractive "green" alternatives to volatile organic solvents. In addition to acting as solvents, ILs can also function as catalysts, enhancing reaction rates and selectivity.

The synthesis of benzoxazole derivatives, which are structurally related to oxazoles, has been effectively demonstrated in the presence of ionic liquids. For example, a Brønsted acidic ionic liquid gel has been used as an efficient, reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov This method achieves high yields with only a small amount of the catalyst, which can be easily recovered and reused multiple times without significant loss of activity. nih.gov Another approach utilizes the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) to catalyze the direct oxidative amination of benzoxazoles at room temperature, achieving excellent yields of up to 97%. researchgate.netsemanticscholar.org The catalyst in this system was also shown to be recyclable for at least four cycles with similar efficacy. researchgate.netsemanticscholar.org

The role of ionic liquids can be multifaceted, from providing a polar reaction medium to actively participating in the reaction mechanism as an acid or base catalyst. nih.govresearchgate.net For the synthesis of this compound, employing an ionic liquid like [bmim]BF4 or a task-specific acidic IL could facilitate the cyclization step, potentially under milder conditions and with improved sustainability due to the recyclability of the medium. researchgate.net

Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives This table presents data for the synthesis of benzoxazole derivatives as analogues.

| Ionic Liquid Catalyst | Reaction Type | Conditions | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Brønsted Acidic IL Gel | Condensation | 130°C, Solvent-free | High | Catalyst reusable for 5 runs | nih.gov |

| 1-Butylpyridinium Iodide ([BPy]I) | Oxidative Amination | Room Temp., CH3CN | Up to 97 | Catalyst reusable for 4 runs, Metal-free | researchgate.netsemanticscholar.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or a larger network of pipes, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous intermediates, and straightforward scalability.

While specific applications in the synthesis of this compound are not widely documented, the principles of flow chemistry have been successfully applied to complex, multi-step syntheses of other organic compounds. For example, a four-step sequential flow synthesis of isopropyl phenol (B47542) involving nitration, reduction, diazotization, and hydrolysis has been demonstrated. allfordrugs.com This process successfully integrates exothermic and temperature-sensitive reactions, showcasing the precise control afforded by flow systems. allfordrugs.com

Strategic Functionalization of the Heptyl and Benzoyl Moieties in this compound

Following the synthesis of the core this compound structure, further diversification can be achieved by strategically functionalizing the peripheral heptyl and benzoyl groups. Such modifications are crucial for tuning the molecule's physicochemical properties for various applications.

Functionalization of the Heptyl Moiety: The aliphatic heptyl chain offers several sites for modification, primarily at the terminal methyl group or along the methylene (B1212753) chain.

Terminal Oxidation: The terminal methyl group can be oxidized to an alcohol, aldehyde, or carboxylic acid using various selective oxidation reagents. This introduces a polar functional group, which can be used for further conjugation or to alter solubility.

Halogenation: Free-radical halogenation can introduce a bromine or chlorine atom, typically at a secondary carbon due to radical stability, creating a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Terminal Functionalization via Borylation-Oxidation: A more controlled approach involves terminal C-H borylation followed by oxidation to install a primary alcohol, providing a versatile intermediate for further derivatization.

Functionalization of the Benzoyl Moiety: The benzoyl group contains two main regions for functionalization: the phenyl ring and the carbonyl group.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the heptyl group at the para position, can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing acyl and alkyl substituents would need to be considered to control the regioselectivity of the incoming group.

Carbonyl Group Reactions: The ketone of the benzoyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation changes the geometry and electronic nature of the linker between the phenyl and oxazole rings. The resulting alcohol could also serve as a point for esterification or etherification.

These functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the generation of a library of analogues with tailored properties.

Chemical Reactivity and Mechanistic Studies of 2 4 Heptylbenzoyl Oxazole

Electronic Structure and Aromaticity of the Oxazole (B20620) Ring

The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. nih.govcutm.ac.inslideshare.net Its aromaticity, however, is considered to be less pronounced than that of its sulfur-containing counterpart, thiazole. cutm.ac.inwikipedia.org This reduced aromatic character influences its reactivity, making it susceptible to a wider range of chemical transformations. cutm.ac.in

The electronic distribution within the oxazole ring is a key determinant of its reactivity. Molecular orbital calculations indicate that the C-4 position generally possesses a higher electron density than C-5, with the C-2 position being the most electron-deficient. clockss.org This is attributed to the electron-donating resonance effect of the oxygen atom being most pronounced at C-4, while the C-2 position is influenced by the electron-withdrawing effects of both the nitrogen and oxygen atoms. clockss.org The presence of the electron-withdrawing benzoyl group at the C-2 position in 2-(4-heptylbenzoyl)oxazole further accentuates the electron deficiency at this site.

The weak basicity of the oxazole ring, with a pKa of 0.8 for its conjugate acid, further distinguishes it from more basic heterocycles like imidazole (B134444) (pKa = 7). wikipedia.org This low basicity is a consequence of the electronic nature of the ring system. pharmaguideline.com

Electrophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic substitution on the unsubstituted oxazole ring is generally challenging due to its electron-deficient nature. pharmaguideline.com When such reactions do occur, they preferentially take place at the C-4 or C-5 positions. clockss.orgpharmaguideline.com The order of reactivity towards electrophiles is typically C-4 > C-5 > C-2. pharmaguideline.com

The presence of electron-donating groups on the oxazole ring is crucial for facilitating electrophilic attack. clockss.orgpharmaguideline.com For instance, amino or alkoxy substituents can activate the ring towards electrophiles. clockss.org Conversely, the electron-withdrawing benzoyl group in this compound deactivates the oxazole nucleus, making electrophilic substitution even more difficult. Reactions like nitration are generally not feasible due to the formation of a highly electron-deficient oxazolium cation under the strong acidic conditions required. clockss.org

Nucleophilic Attack and Ring-Opening Reactions of Oxazoles

The most electron-deficient C-2 position of the oxazole ring is the primary site for nucleophilic attack. pharmaguideline.com However, direct nucleophilic substitution on the oxazole ring is uncommon. pharmaguideline.com Instead, nucleophilic attack often leads to ring-opening reactions. cutm.ac.inpharmaguideline.com For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com

The presence of a good leaving group at the C-2 position can facilitate nucleophilic substitution. cutm.ac.inpharmaguideline.com In the case of this compound, while the benzoyl group is not a typical leaving group, reactions involving nucleophilic addition to the carbonyl carbon can precede or trigger subsequent transformations of the oxazole ring. A silver(I)-catalyzed intramolecular cyclization and subsequent oxazole ring-opening has been developed for the synthesis of isoquinolones, where the nitrogen atom of the oxazole ring attacks an activated alkyne. acs.org

Cycloaddition Reactions of the Oxazole Moiety (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene in Diels-Alder reactions, a testament to its less pronounced aromatic character. clockss.orgwikipedia.orgpharmaguideline.com The electron-deficient azadiene character of the oxazole ring makes it suitable for inverse-electron-demand Diels-Alder reactions. clockss.org The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions with various dienophiles. pharmaguideline.com

These reactions are synthetically valuable, providing routes to substituted pyridines and furans. pharmaguideline.com For instance, the reaction of oxazoles with alkenes can lead to the formation of pyridines. wikipedia.org The initial [4+2] cycloaddition yields a bicyclic intermediate which can then undergo further transformations. wikipedia.org The reaction of oxazoles with various dienophiles has been extensively studied, with applications in the synthesis of complex molecules, including vitamin B6 analogs. wikipedia.orgresearchgate.net The development of intermolecular [2+2+1] cycloaddition strategies has also provided facile routes to highly substituted oxazoles. rsc.orgresearchgate.net

Oxidation and Reduction Pathways of the Benzoyl-Oxazole System

The benzoyl-oxazole system can undergo both oxidation and reduction reactions, targeting either the benzoyl group or the oxazole ring. The oxazole ring itself can be susceptible to oxidation, often leading to ring-opening. pharmaguideline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. pharmaguideline.com However, hydrogen peroxide generally does not affect the parent oxazole. pharmaguideline.com In some cases, oxidation of substituted oxazoles can lead to the formation of N-oxides. pharmaguideline.com A notable oxidation reaction is the conversion of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones, a reaction catalyzed by aldehyde oxidase. nih.gov

Reduction of the oxazole ring often results in ring cleavage, leading to open-chain products. pharmaguideline.com The specific products formed depend on the reducing agent and the substitution pattern of the oxazole.

Metallation and Carbanion Chemistry at the Oxazole C-2 Position

The C-2 position of the oxazole ring is the most acidic and, therefore, the most susceptible to deprotonation by strong bases, leading to the formation of a C-2 carbanion or lithiated species. wikipedia.orgpharmaguideline.com This deprotonation is a key step in the functionalization of the oxazole ring at this position. researchgate.net

However, 2-lithio-oxazoles are often unstable and can undergo ring cleavage to form open-chain isocyanides. wikipedia.orgpharmaguideline.com To circumvent this instability, a C-2 protecting group, such as a triisopropylsilyl group, can be employed to allow for metallation at other positions (C-4 or C-5) of the oxazole ring. nih.gov The resulting organometallic intermediates can then be reacted with various electrophiles to introduce substituents at these positions. researchgate.net

Reaction Mechanisms Governing Transformations of this compound

The transformations of this compound are governed by a variety of reaction mechanisms, reflecting the diverse reactivity of the benzoyl-oxazole system.

Nucleophilic Acyl Addition: Reactions involving the benzoyl carbonyl group will proceed via standard nucleophilic acyl addition mechanisms.

Ring-Opening/Ring-Closing Cascades: As seen in the conversion of oxazoles to imidazoles, nucleophilic attack can initiate a cascade of ring-opening and subsequent ring-closing events to form a new heterocyclic system. pharmaguideline.com

Pericyclic Reactions: Diels-Alder reactions of the oxazole ring follow the principles of pericyclic reactions, involving a concerted [4+2] cycloaddition mechanism. clockss.org

Radical Reactions: Radical C-H arylation reactions of oxazoles have been developed, proceeding through a base-promoted homolytic aromatic substitution (BHAS) mechanism, which involves the generation of aryl radical intermediates. acs.org

Metal-Catalyzed Cross-Coupling: The synthesis of substituted oxazoles often employs metal-catalyzed cross-coupling reactions, where a halogenated oxazole is coupled with an organometallic reagent. researchgate.net

The specific mechanism at play will depend on the reagents, reaction conditions, and the substitution pattern of the this compound molecule.

Structure Activity Relationship Sar Investigations of 2 4 Heptylbenzoyl Oxazole Derivatives

Elucidation of Critical Pharmacophores and Structural Determinants for Activity

The fundamental structure of 2-(4-heptylbenzoyl)oxazole comprises three key moieties: a 2-substituted oxazole (B20620) ring, a central benzoyl linker, and a 4-heptylphenyl group. The oxazole ring, with its nitrogen and oxygen heteroatoms, is capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are often crucial for binding to biological targets. nih.gov The benzoyl moiety provides a rigid scaffold that properly orients the other two components. The long alkyl chain of the heptyl group introduces a significant hydrophobic character to the molecule.

Pharmacophore modeling studies on various classes of oxazole-containing compounds have highlighted the importance of a specific spatial arrangement of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features for biological activity. nih.gov For 2-benzoyl-oxazole derivatives, the carbonyl group of the benzoyl linker and the nitrogen atom of the oxazole ring are potential hydrogen bond acceptors. The aromatic rings of the benzoyl and phenyl groups, along with the heptyl chain, constitute significant hydrophobic regions. The precise interplay and spatial orientation of these features are critical determinants of the molecule's ability to interact with a specific biological target.

Systematic Variation of the Heptyl Chain: Impact on Molecular Interactions

Systematic variations of the alkyl chain length in similar aromatic compounds have shown a direct correlation with biological activity, often exhibiting a "cut-off" effect where activity increases with chain length up to a certain point and then decreases. acs.org This is attributed to the optimal filling of a hydrophobic binding pocket. For instance, shortening the chain from heptyl to butyl or ethyl would decrease lipophilicity and could weaken binding affinity if a large hydrophobic pocket needs to be occupied. Conversely, elongating the chain beyond heptyl might introduce steric hindrance or lead to unfavorable interactions.

The table below illustrates a hypothetical SAR for the variation of the alkyl chain length, based on general principles observed in similar compound series.

| Compound ID | Alkyl Chain (R) | Hypothetical IC50 (µM) |

| 1 | -CH₃ (Methyl) | >100 |

| 2 | -(CH₂)₃CH₃ (Butyl) | 25.5 |

| 3 | -(CH₂)₆CH₃ (Heptyl) | 5.2 |

| 4 | -(CH₂)₉CH₃ (Decyl) | 15.8 |

Note: The IC50 values are hypothetical and for illustrative purposes only, demonstrating a potential trend.

Substituent Effects on the Benzoyl Moiety and Their Influence on Biological Potency

For example, placing an EWG like a nitro (-NO₂) or a chloro (-Cl) group on the benzoyl ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with a nucleophilic residue in the active site of a target enzyme. researchgate.net Conversely, an EDG like a methoxy (B1213986) (-OCH₃) group might decrease this reactivity but could form beneficial hydrogen bonds. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial relationship with the rest of the molecule and the target.

The following table presents a hypothetical analysis of substituent effects on the benzoyl ring.

| Compound ID | Substituent (X) on Benzoyl Ring | Electronic Effect | Hypothetical IC50 (µM) |

| 3 | H (None) | Neutral | 5.2 |

| 5 | 4-Cl | Electron-withdrawing | 2.1 |

| 6 | 4-NO₂ | Strong electron-withdrawing | 1.5 |

| 7 | 4-OCH₃ | Electron-donating | 8.9 |

| 8 | 3-Cl | Electron-withdrawing | 3.8 |

Note: The IC50 values are hypothetical and for illustrative purposes only, demonstrating a potential trend.

Conformational Analysis and its Correlation with Biological Activities

The three-dimensional conformation of this compound is a key factor in its biological activity. The molecule possesses rotational freedom around the single bonds connecting the oxazole, benzoyl, and phenyl rings. The preferred conformation, or the bioactive conformation, is the one that allows for the most favorable interactions with the biological target.

Insights from Structure-Based Drug Design (SBDD) for Oxazole Derivatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize inhibitors. While specific SBDD studies on this compound are not widely reported, insights can be gleaned from studies on other oxazole-containing inhibitors. researchgate.net

In a typical SBDD workflow, the crystal structure of the target protein is used to identify key binding site residues. Docking studies can then be performed to predict how this compound and its derivatives might bind. These studies can reveal critical interactions, such as hydrogen bonds between the oxazole nitrogen or benzoyl carbonyl and specific amino acid residues, as well as hydrophobic interactions involving the heptylphenyl moiety. This information can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a specific pocket in the active site is identified, the heptyl chain could be modified to better fit that pocket, or substituents could be added to the benzoyl ring to form additional favorable interactions.

Computational Chemistry and Molecular Modeling of 2 4 Heptylbenzoyl Oxazole

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately determine the electronic distribution and the stable three-dimensional arrangement of atoms in 2-(4-Heptylbenzoyl)oxazole.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. For oxazole (B20620) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict a variety of electronic properties. nih.govirjweb.com

These calculations can reveal key structural parameters such as bond lengths and angles. For a molecule like this compound, DFT can elucidate the planarity of the oxazole and benzoyl rings and the orientation of the heptyl chain. The electronic properties derived from DFT, including dipole moment and charge distribution, are crucial for understanding how the molecule interacts with its environment. For instance, studies on related benzoxazole (B165842) derivatives have used DFT to confirm their structural characteristics and electronic nature. rjeid.com

Table 1: Representative DFT-Calculated Geometric and Electronic Properties for a 2-Aroyl-Oxazole Moiety

| Parameter | Calculated Value |

| Oxazole Ring C=N Bond Length | ~1.30 Å |

| Oxazole Ring C-O Bond Length | ~1.37 Å |

| Benzoyl C=O Bond Length | ~1.23 Å |

| Dihedral Angle (Oxazole-Benzoyl) | ~20-40° |

| Dipole Moment | ~3-5 Debye |

Note: The values presented are typical for similar molecular fragments and serve as illustrative examples.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding of molecular orbitals and electronic structure. While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy for various molecular properties. scispace.com

For this compound, ab initio calculations can be employed to determine ionization potential, electron affinity, and heats of formation. These properties are vital for assessing the molecule's stability and its tendency to participate in electron transfer reactions. Studies on related oxazole and benzothiazole derivatives have successfully used ab initio methods to investigate their geometric and electronic structures. scispace.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (e.g., this compound) and a biological target.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For oxazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For example, docking studies on similar heterocyclic compounds have been used to predict their binding modes and affinities with various enzymes. mdpi.com

Table 2: Illustrative Molecular Docking Results for an Oxazole Derivative with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, LEU132, VAL145 |

| Hydrogen Bonds | 1 (with LYS76) |

| Hydrophobic Interactions | LEU132, VAL145 |

Note: This data is hypothetical and represents a typical output from a molecular docking simulation.

Molecular Dynamics (MD) Simulations to Probe Conformational Landscape

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt.

For a molecule with a flexible heptyl chain, MD simulations can show how this chain moves and folds, which can be critical for its interaction with a binding site. These simulations can also provide insights into the stability of a ligand-protein complex identified through molecular docking. MD studies on related benzoxazole derivatives have been used to confirm the stability of the ligand in the active site of a receptor. rjeid.com The simulation can track the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding pocket.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Oxazole Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For oxazole derivatives, QSAR studies can identify the key molecular features (descriptors) that are important for a specific biological activity, such as antimicrobial or anticancer effects. nih.gov

These models are built using a set of known compounds and their measured activities. The resulting equations can then be used to predict the activity of new, untested compounds like this compound. Descriptors used in QSAR models for oxazole derivatives often include electronic, steric, and hydrophobic parameters. For instance, the lipophilicity conferred by the heptyl group in this compound would be a significant descriptor in a QSAR model. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its participation in chemical reactions. nih.gov

For this compound, FMO analysis can predict the sites most susceptible to nucleophilic and electrophilic attack. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

Table 3: Representative Frontier Molecular Orbital Properties for a 2-Aroyl-Oxazole

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 2.78 |

Note: These values are illustrative and based on typical calculations for similar compounds.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides a powerful, non-destructive avenue for predicting the spectroscopic properties of molecules like this compound. Through the application of quantum mechanical calculations, researchers can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental data, assigning specific spectral features to corresponding molecular motions or electronic transitions, and understanding the molecule's structural and electronic characteristics at a fundamental level. The primary methods employed for these predictions are Density Functional Theory (DFT) for ground-state properties (IR and NMR) and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties (UV-Vis).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. A common and effective approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311G(d,p). This combination offers a good balance between computational cost and accuracy for organic molecules. For more precise results, especially for NMR, larger basis sets and different functionals may be employed.

Predicted Infrared (IR) Spectrum

The theoretical IR spectrum is calculated by performing a frequency analysis on the optimized geometry of the molecule. This analysis computes the vibrational modes of the molecule, with each mode corresponding to a specific stretching, bending, or torsional motion of the atoms. The results provide the frequency (in cm⁻¹) and intensity of each vibrational mode, which can be plotted to generate a theoretical spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

For this compound, key predicted vibrational frequencies would include the characteristic stretching of the benzoyl carbonyl group (C=O), C=N and C=O stretches within the oxazole ring, aromatic C-H stretches, and aliphatic C-H stretches of the heptyl chain.

Table 1: Predicted Key IR Vibrational Frequencies for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3105 - 3050 | C-H stretching | Aromatic (Benzene and Oxazole rings) |

| 2955 - 2850 | C-H stretching | Aliphatic (Heptyl chain) |

| 1675 | C=O stretching | Benzoyl Ketone |

| 1610 | C=N stretching | Oxazole Ring |

| 1580 | C=C stretching | Aromatic Rings |

| 1480 | C-O-C stretching | Oxazole Ring |

| 1450 | CH₂ bending | Aliphatic (Heptyl chain) |

| 1375 | CH₃ bending | Aliphatic (Heptyl chain) |

Note: Data is representative of typical DFT calculation results for analogous structures and is presented for illustrative purposes.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Theoretical NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method applied to the DFT-optimized molecular structure. This method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then determined by referencing these shielding values to the computed shielding of a standard compound, typically tetramethylsilane (TMS).

The predicted ¹H NMR spectrum would clearly distinguish between the aromatic protons on the benzoyl and oxazole rings and the aliphatic protons of the heptyl group. Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the seven carbons of the alkyl chain. Comparing calculated and experimental shifts can be crucial for the unambiguous assignment of complex spectra and for confirming the chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole-H | 8.15 | Benzoyl C=O | 184.5 |

| Oxazole-H | 7.60 | Oxazole C=N | 161.0 |

| Benzoyl-H (ortho to C=O) | 8.05 | Oxazole C-O | 152.0 |

| Benzoyl-H (meta to C=O) | 7.40 | Aromatic C | 140.5 - 128.0 |

| Heptyl-CH₂ (alpha) | 2.95 | Oxazole CH | 127.5 |

| Heptyl-CH₂ | 1.65 - 1.25 | Heptyl-C1 | 36.0 |

| Heptyl-CH₃ | 0.90 | Heptyl-C2 to C6 | 31.5 - 22.5 |

| Heptyl-C7 | 14.1 |

Note: Data is hypothetical, based on GIAO/DFT calculations for structurally similar compounds, and referenced to TMS. Values serve as a representative example.

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The UV-Vis absorption spectrum is predicted using TD-DFT calculations. This method computes the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax), the oscillator strength (which is related to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*).

For a conjugated system like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. The calculations can identify the specific molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insight into the charge transfer characteristics of the molecule upon electronic excitation. These predictions are sensitive to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 310 | 0.45 | HOMO → LUMO | π → π |

| 265 | 0.28 | HOMO-1 → LUMO | π → π |

| 240 | 0.15 | HOMO → LUMO+1 | n → π* |

Note: This data is illustrative, representing typical TD-DFT outcomes for aromatic ketones with heterocyclic rings.

Future Directions and Emerging Research Avenues for 2 4 Heptylbenzoyl Oxazole

Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Discovery

Machine learning models can be trained on large datasets of known oxazole-containing compounds to predict the biological activities of new derivatives. nih.gov By analyzing the structure of 2-(4-Heptylbenzoyl)oxazole, these models could generate predictions about its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govontosight.ai Furthermore, AI can facilitate de novo drug design, generating novel oxazole derivatives with enhanced potency and specificity. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Bioactivity Prediction | Using models trained on known oxazole data to predict the therapeutic potential of this compound against various diseases. nih.govbiorxiv.org | Rapidly identifies the most promising therapeutic areas for investigation. |

| De Novo Design | Generating novel derivatives of this compound with optimized properties for specific biological targets. nih.gov | Creates a pipeline of new and improved drug candidates. |

| ADMET Prediction | Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound. biorxiv.org | Reduces late-stage attrition of drug candidates due to poor pharmacokinetics or toxicity. |

| Target Identification | Predicting the specific biological targets (e.g., enzymes, receptors) with which this compound might interact. nih.govnih.gov | Elucidates the mechanism of action and guides further experimental validation. |

| Spectra Analysis | Aiding in the structural elucidation and identification of novel metabolites by analyzing complex spectroscopic data. eurekalert.org | Accelerates the characterization of new compounds and their metabolic fate. |

Development of Novel Bio-inspired Synthetic Routes

The synthesis of oxazoles can be inspired by the biosynthetic pathways found in nature. mdpi.com Many marine organisms produce oxazole-containing peptides through ribosomal and non-ribosomal peptide synthesis pathways. mdpi.comresearchgate.net These natural processes often involve the heterocyclization of amino acids like serine and threonine. mdpi.com Future research could focus on developing biocatalytic or biomimetic methods for the synthesis of this compound, offering milder and more selective reaction conditions compared to traditional chemical synthesis.

Enzymes, or engineered versions thereof, could be employed to catalyze key steps in the synthesis of the oxazole core or in the functionalization of the molecule. This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and solvents.

Exploration of Undiscovered Biological Targets and Mechanisms for Oxazole Scaffolds

The oxazole motif is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comontosight.ai While some oxazole-containing drugs have known mechanisms of action, such as the inhibition of tubulin polymerization, many of the biological targets for this class of compounds remain to be discovered. nih.govresearchgate.netacs.org

Future research on this compound should employ modern chemical biology techniques to identify its cellular targets and elucidate its mechanism of action. Techniques such as chemical proteomics, thermal shift assays, and genetic screening can be used to pinpoint the proteins that interact with the compound. The NCI-60 human tumor cell line screen and subsequent COMPARE analysis can provide initial hypotheses about the mechanism of action by correlating the compound's activity pattern with those of known anticancer agents. nih.govacs.org

Sustainable and Scalable Production of High-Value Oxazole Derivatives

For any promising therapeutic candidate, the development of a sustainable and scalable manufacturing process is crucial. Traditional methods for oxazole synthesis, such as the Robinson-Gabriel, Bredereck, and van Leusen reactions, often involve multiple steps and may use hazardous reagents. tandfonline.comslideshare.net

Future research will need to focus on developing greener and more efficient synthetic routes to this compound and its derivatives. ijpsonline.comijpsonline.com This includes the use of catalysis (e.g., copper or nickel catalysts), microwave-assisted synthesis, and flow chemistry to improve reaction efficiency, reduce waste, and enhance safety. tandfonline.comijpsonline.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more streamlined and cost-effective process. tandfonline.comacs.org Furthermore, the use of recyclable catalysts and bio-based solvents will be important for minimizing the environmental impact of production. ijpsonline.comacs.org

Table 2: Comparison of Synthetic Approaches for Oxazole Derivatives

| Synthetic Method | Description | Advantages | Potential for this compound |

| Traditional Methods (e.g., Robinson-Gabriel) | Multi-step synthesis often requiring harsh conditions. tandfonline.comslideshare.net | Well-established and versatile. | Feasible but may lack efficiency and sustainability. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. ijpsonline.comijpsonline.com | Faster reaction times, often higher yields. | Can significantly improve the efficiency of key synthetic steps. |